(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride
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Overview
Description
(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H8ClF2NO3S and a molecular weight of 247.65 g/mol . It is known for its versatility in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride typically involves the reaction of 5,5-difluoro-6-oxopiperidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone .
Scientific Research Applications
Chemistry: In chemistry, (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and stability.
Biology and Medicine: The compound is used in biological research to study enzyme inhibition and protein modification. It is also explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
(5,5-Difluoro-6-oxopiperidine): This compound shares the piperidine core but lacks the methanesulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Methanesulfonyl Chloride: While it shares the methanesulfonyl chloride group, it lacks the piperidine core, limiting its applications in certain synthetic routes.
Uniqueness: (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride is unique due to the presence of both the piperidine core and the methanesulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in a wide range of applications .
Properties
IUPAC Name |
(5,5-difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO3S/c7-14(12,13)3-4-1-2-6(8,9)5(11)10-4/h4H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOXJFFPWACRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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